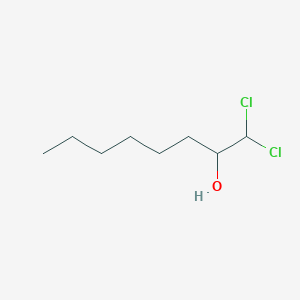

1,1-Dichlorooctan-2-OL

Description

1,1-Dichlorooctan-2-OL (C₈H₁₆Cl₂O) is a chlorinated secondary alcohol with two chlorine atoms attached to the first carbon and a hydroxyl (-OH) group on the second carbon of an octane chain. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic characteristics from the alkyl chain and chlorine substituents.

Properties

CAS No. |

99706-66-8 |

|---|---|

Molecular Formula |

C8H16Cl2O |

Molecular Weight |

199.11 g/mol |

IUPAC Name |

1,1-dichlorooctan-2-ol |

InChI |

InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3 |

InChI Key |

IKNJWGFUFJWMCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dichlorooctan-2-OL may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of octanone.

Reduction: Formation of octanol.

Substitution: Formation of various substituted octanols depending on the nucleophile used.

Scientific Research Applications

1,1-Dichlorooctan-2-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,1-Dichlorooctan-2-OL with Analogs

| Compound | Molecular Formula | Functional Groups | Chlorine Positions | Key Structural Features |

|---|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | C₈H₁₆Cl₂O | -OH, -Cl | C1, C1 | Secondary alcohol, vicinal dichloride |

| 1,2-Dichloroethane | C₂H₄Cl₂ | -Cl | C1, C2 | Small alkane, adjacent dichloride |

| 1,1-Dichloroethene | C₂H₂Cl₂ | -Cl, C=C | C1, C1 | Chlorinated alkene (vinylidene) |

| 1,8-Dichlorooctane | C₈H₁₆Cl₂ | -Cl | C1, C8 | Terminal dichloride, linear alkane |

| Dodecan-1-ol | C₁₂H₂₆O | -OH | N/A | Primary alcohol, long alkyl chain |

Key Observations :

- Reactivity : The presence of both -OH and -Cl groups may lead to unique reactivity, such as hydrogen bonding (unlike 1,2-dichloroethane) or dehydrohalogenation (unlike 1,1-dichloroethene) .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility (mg/L, estimated) | Log P (estimated) |

|---|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | 207.12 | 220–240 | 50–100 | 3.5–4.0 |

| 1,2-Dichloroethane | 98.96 | 83–85 | 8,690 | 1.48 |

| 1,1-Dichloroethene | 96.94 | 31–32 | 2,400 | 1.32 |

| 1,8-Dichlorooctane | 183.11 | 210–215 | <10 | 4.8–5.2 |

| Dodecan-1-ol | 186.34 | 259 | 4.1 | 5.0 |

Notes:

- Boiling Points : 1,1-Dichlorooctan-2-OL’s boiling point is higher than 1,2-dichloroethane due to its longer carbon chain and hydrogen bonding capacity .

- Solubility: The hydroxyl group likely increases water solubility compared to 1,8-dichlorooctane but reduces it relative to smaller alcohols like ethanol .

Toxicity and Environmental Impact

Table 3: Toxicity Profiles of Selected Compounds

| Compound | Acute Toxicity (LD₅₀, oral rat) | Carcinogenicity (IARC Classification) | Environmental Persistence |

|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | Not available | Not evaluated | Moderate (estimated) |

| 1,2-Dichloroethane | 670 mg/kg | Group 2B (possible human carcinogen) | High |

| 1,1-Dichloroethene | 1,500 mg/kg | Group 3 (not classifiable) | Moderate |

| 1,8-Dichlorooctane | Not available | Not evaluated | High |

| Dodecan-1-ol | >5,000 mg/kg | Not classified | Low |

Key Findings :

- 1,2-Dichloroethane: High toxicity and carcinogenicity due to metabolic activation to reactive intermediates .

- 1,1-Dichlorooctan-2-OL : Expected to exhibit lower volatility and systemic toxicity than smaller chlorinated alkanes but may pose ecological risks due to moderate persistence .

Research Findings and Data Analysis

- Toxicological Screening : Studies on 1,2-dichloroethane (687 records screened, 426 cited) highlight rigorous evaluation protocols applicable to structurally similar compounds .

- Safety Data: Dodecan-1-ol’s GHS classification (non-hazardous) contrasts with chlorinated analogs, emphasizing the role of functional groups in hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.